molecular formula C6H6BrClN2 B6302783 4-Bromo-6-chloro-2-methylpyridin-3-amine CAS No. 1351813-69-8

4-Bromo-6-chloro-2-methylpyridin-3-amine

Cat. No.: B6302783
CAS No.: 1351813-69-8
M. Wt: 221.48 g/mol
InChI Key: XFRUXXUMLANNIE-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methylpyridin-3-amine ( 1351813-69-8) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C6H6BrClN2 and a molecular weight of 221.48 , this compound is characterized by its pyridine ring structure substituted with bromo, chloro, methyl, and amine functional groups. This specific arrangement makes it a versatile synthon for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Its structure is a key intermediate in exploration of new drug candidates, where it can be used in metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse chemical libraries for screening. To preserve its stability and purity, this product must be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated safety data sheet prior to handling, as the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Properties

IUPAC Name

4-bromo-6-chloro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUXXUMLANNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Bromination of pre-chlorinated pyridines is critical for accessing 4-bromo-6-chloro-2-methylpyridin-3-amine. A high-yield (94%) route involves treating 3-amino-2-chloro-4-methylpyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane at 0–20°C. This electrophilic bromination selectively targets the pyridine’s 6-position, though analogous conditions could theoretically functionalize the 4-position with appropriate directing groups.

Directed Halogenation and Functional Group Interconversion

Chlorination with POCl₃ and PCl₅

Chlorination of pyridone intermediates using POCl₃ and PCl₅ (10:1 ratio) at 115°C achieves near-quantitative conversion to 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is removed via distillation, and the product is isolated by filtration after aqueous workup. This method’s scalability is demonstrated in Example 1 of US6399781B1, which produces 112.7 g of chlorinated product at 92% yield.

Bromination via Diazotization

Amination and Protecting Group Strategies

Cyano-to-Amine Conversion

The cyano group in 2-chloro-3-cyano-4-methylpyridine is hydrolyzed to an amide using concentrated H₂SO₄ at 90°C, followed by Hofmann degradation with NaOH and Br₂ to yield 2-chloro-3-amino-4-methylpyridine. This two-step process achieves 70–80% conversion, though competing hydrolysis side reactions necessitate careful temperature control.

Regioselective Bromination Challenges

Achieving 4-bromo substitution on 6-chloro-2-methylpyridin-3-amine remains underexplored in the literature. The amino group at position 3 typically directs electrophilic substitution to the 2-, 4-, or 6-positions, but steric and electronic factors from adjacent chloro and methyl groups may favor 4-bromination. Computational studies or directed C–H activation using palladium catalysts could enhance regioselectivity, though such methods are absent from current patents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldReference
Knoevenagel CyclizationAcetylacetaldehyde dimethyl acetalPOCl₃, PCl₅115°C, reflux92%
Electrophilic Bromination3-Amino-2-chloro-4-methylpyridine1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione0–20°C, 1.7 h94%
Diazotization-Bromination3-Aminopyrazine-2-carboxylateNaNO₂, HBr/AcOH0°C, 30 min87%

Industrial Scalability and Purification

Solvent and Workup Optimization

Large-scale syntheses favor cost-effective solvents like dichloromethane or acetonitrile. For example, the bromination in uses 500 mL of dichloromethane per 50 g of starting material, with silica gel filtration to remove excess dibromo reagent. Recrystallization from heptane or petroleum ether/ethyl acetate mixtures achieves >95% purity.

Avoiding Column Chromatography

Industrial processes prioritize crystallization over column chromatography. The patent CN108101857B emphasizes recrystallization after each step, reducing purification costs and enabling multi-kilogram production . For this compound, analogous crystallization from heptane/ethyl acetate could isolate the product efficiently.

Scientific Research Applications

Applications in Scientific Research

4-Bromo-6-chloro-2-methylpyridin-3-amine has diverse applications in several domains:

Organic Synthesis

This compound serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various reactions such as nucleophilic substitutions, oxidation, and reduction makes it valuable in creating diverse chemical entities.

Reaction Type Common Reagents Products
Nucleophilic SubstitutionSodium azide, potassium thiocyanateSubstituted pyridine derivatives
OxidationHydrogen peroxide, m-chloroperbenzoic acidN-Oxides and other oxidized derivatives
ReductionLithium aluminum hydride, sodium borohydrideReduced amine derivatives with fewer halogens

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored as a precursor in the development of bioactive molecules and potential therapeutic agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Agrochemicals and Industrial Applications

This compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity facilitates the synthesis of compounds used in pest control and agricultural enhancement.

Mechanism of Action

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key analogs of 4-Bromo-6-chloro-2-methylpyridin-3-amine, highlighting substituent positions, molecular formulas, and applications:

Compound Name Substituent Positions Molecular Formula CAS No. Key Properties/Applications Reference
This compound Br (4), Cl (6), CH₃ (2), NH₂ (3) C₆H₆BrClN₂ Not explicitly listed Pharmaceutical intermediate
5-Bromo-2-chloro-6-methylpyridin-3-amine Br (5), Cl (2), CH₃ (6), NH₂ (3) C₆H₆BrClN₂ 1198319-36-6 Similarity score: 0.75; synthetic intermediate
6-Bromo-2-chloro-4-methylpyridin-3-amine Br (6), Cl (2), CH₃ (4), NH₂ (3) C₆H₆BrClN₂ 1038920-08-9 Purity: 97%; used in cross-coupling
2-Bromo-6-chloro-5-methylpyridin-3-amine Br (2), Cl (6), CH₃ (5), NH₂ (3) C₆H₆BrClN₂ 1823003-95-7 High similarity (0.87); research chemical
6-Bromo-2,4-dimethylpyridin-3-amine Br (6), CH₃ (2,4), NH₂ (3) C₇H₉BrN₂ 897733-12-9 Medical intermediate; 95% purity
5-Bromo-6-chloro-4-methylpyridin-3-amine Br (5), Cl (6), CH₃ (4), NH₂ (3) C₆H₆BrClN₂ 1461707-96-9 Catalog listed; 95% purity

Key Observations :

  • Halogen Positioning: Bromine at position 4 (target compound) vs. 2, 5, or 6 in analogs alters electronic effects.
  • Methyl Group Impact : The methyl group at position 2 in the target compound introduces steric hindrance, which may slow down reactions at adjacent positions compared to analogs with methyl groups at positions 4 or 5 .
  • Chlorine Placement : Chlorine at position 6 (target) vs. 2 or 5 in analogs affects hydrogen bonding and crystal packing, as seen in related pyrimidine structures .

Physical Properties and Commercial Availability

  • Molecular Weight: All analogs share a molecular weight range of 221–225 g/mol, with minor variations due to substituent positioning.
  • Purity and Pricing :
    • 6-Bromo-2-chloro-4-methylpyridin-3-amine is available at 97% purity, priced at $820.86/g .
    • 5-Bromo-6-chloro-4-methylpyridin-3-amine is listed at 95% purity, though pricing data is unavailable .

Biological Activity

4-Bromo-6-chloro-2-methylpyridin-3-amine is a pyridine derivative known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and chlorine atoms, which are known to enhance its electrophilic properties. The presence of the amino group further contributes to its biological activity by enabling interactions with various biological targets.

The mechanism of action of this compound involves binding to specific enzymes and receptors, modulating their activity. The halogenated structure allows for increased binding affinity, influencing various biochemical pathways. Preliminary studies indicate that it may interact with neurotransmitter receptors, potentially affecting synaptic plasticity and cognitive functions .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies indicate that it may induce cytotoxic effects in various cancer cell lines, promoting apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study focusing on neurodegenerative diseases, this compound was shown to modulate receptor activity related to neuroinflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Antibacterial Efficacy : A comparative study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its role in developing new antibacterial agents amidst rising antibiotic resistance .
  • Structure-Activity Relationship (SAR) : Research exploring SAR has indicated that modifications in the substituents on the pyridine ring can significantly influence the biological activity of related compounds, paving the way for designing more potent derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-2-methylpyridin-3-amine, and how do reaction conditions influence yield?

Answer: A two-step synthesis is commonly employed:

Bromination : Introduce bromine at the 4-position of 6-chloro-2-methylpyridin-3-amine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄ at 80°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. Key Considerations :

  • Reaction temperature and solvent polarity significantly affect regioselectivity. For example, polar aprotic solvents like DMF may lead to by-products due to competing nucleophilic substitution .
  • Yield optimization data from analogous compounds (e.g., 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine) suggest yields of 60–75% under controlled conditions .

Q. Table 1: Synthesis Optimization

ParameterCondition RangeYield (%)
Temperature (°C)70–9060–75
SolventCCl₄ vs. DCM±10%
Catalyst (AIBN)0.5–1.0 eq65–70

Q. How can researchers confirm the purity and structural identity of this compound?

Answer: A multi-technique approach is critical:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; >95% purity is achievable .
  • NMR : Key signals include:
    • ¹H NMR : Methyl group at δ 2.5–2.7 ppm (singlet), aromatic protons at δ 7.1–7.4 ppm (doublets).
    • ¹³C NMR : Br and Cl substituents deshield adjacent carbons (e.g., C4 at δ 125–130 ppm) .
  • Mass Spectrometry (MS) : Expected [M+H]⁺ peak at m/z 250.9 (C₆H₆BrClN₂⁺).

Note : Discrepancies in melting points (e.g., 145–150°C vs. 155°C in older literature) may arise from polymorphic forms or impurities .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution at the 4-bromo position?

Answer: Regioselectivity is governed by:

  • Electronic Effects : The electron-withdrawing Cl at C6 activates the C4-Br bond for SNAr (nucleophilic aromatic substitution).
  • Steric Effects : The 2-methyl group hinders attack at C2, favoring C4 reactivity.

Case Study : In Suzuki couplings, Pd(PPh₃)₄ catalyzes cross-coupling at C4-Br with arylboronic acids (e.g., phenylboronic acid yields 4-aryl derivatives in 80% yield). Competing reactivity at C6-Cl is negligible due to lower leaving-group ability .

Q. Table 2: Substitution Reactivity

PositionLeaving GroupReactivity (Relative Rate)
C4Br1.0 (reference)
C6Cl0.2
C2CH₃0.0 (no reaction)

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Answer:

  • Stability in Solution :
    • Degradation occurs in DMSO (>10% after 30 days at 25°C) due to trace water.
    • Use anhydrous DCM or THF for <5% degradation over 6 months at -20°C .
  • Solid-State Stability :
    • Store under argon at 4°C; no decomposition observed after 12 months.
    • Hygroscopicity is low (water content <0.1% by Karl Fischer titration) .

Contradictions in Data : Some studies report decomposition at -20°C in polar solvents, likely due to residual acidity. Always pre-dry solvents with molecular sieves .

Q. What strategies mitigate contradictions in reported biological activity data for analogs?

Answer: Discrepancies often arise from:

  • Impurity Profiles : For example, residual Pd in cross-coupled derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) can inhibit enzymes. Use scavengers like SiliaBond Thiol for Pd removal .
  • Assay Conditions : Adjust pH to 7.4 (physiological) to avoid protonation of the amine group, which alters binding affinity.

Q. Table 3: Biological Activity Comparison

AnalogIC₅₀ (μM)Assay pHPd Content (ppm)
Target compound12.57.4<5
Pd-contaminated analog45.07.4120
Protonated form (pH 5.0)>1005.0<5

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. For example, predict activation energy for SNAr at C4-Br (ΔG‡ ≈ 25 kcal/mol) .
  • Molecular Dynamics : Simulate solvation effects in DMF to optimize coupling reactions.

Validation : Compare computed NMR shifts (<2 ppm deviation) and reaction yields (±5% error margin) with experimental data .

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